chemical structure of 2-fluoro-N,5-dinitro-benzenesulfonamide
chemical structure of 2-fluoro-N,5-dinitro-benzenesulfonamide
An In-depth Technical Guide to 2-fluoro-3,5-dinitro-benzenesulfonamide
Abstract
This whitepaper provides a comprehensive technical overview of 2-fluoro-3,5-dinitro-benzenesulfonamide, a specialized aromatic organic compound. The initial query for "2-fluoro-N,5-dinitro-benzenesulfonamide" does not correspond to a standard chemical nomenclature. Based on established principles of electrophilic aromatic substitution, this guide focuses on the most chemically plausible isomer: 2-fluoro-3,5-dinitro-benzenesulfonamide. This document delineates its chemical structure, proposes a robust synthetic pathway, outlines a comprehensive analytical workflow for structural confirmation, discusses potential applications in medicinal chemistry and materials science, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound class.
Introduction and Structural Rationale
The nomenclature "2-fluoro-N,5-dinitro-benzenesulfonamide" presents an ambiguity. In chemical naming conventions, "N" typically denotes substitution on a nitrogen atom. However, dinitration on the sulfonamide nitrogen is chemically unlikely and would result in a highly unstable species. A more plausible interpretation is that "N" is a typographical error for a numerical position on the benzene ring.
Considering the directing effects of the substituents on the benzenesulfonamide ring—the fluorine atom (an ortho-, para-director) and the sulfonamide group (a meta-director)—the most probable product of dinitration of 2-fluorobenzenesulfonamide is the 3,5-dinitro derivative. The positions C3 and C5 are meta to the sulfonamide group and ortho and para, respectively, to the activating (though deactivating overall) fluorine atom, making them the most favorable sites for electrophilic nitration. Therefore, this guide will proceed with the analysis of 2-fluoro-3,5-dinitro-benzenesulfonamide .
Chemical Structure and Predicted Properties
The molecular structure of 2-fluoro-3,5-dinitro-benzenesulfonamide is characterized by a central benzene ring functionalized with five substituents. The strategic placement of a fluorine atom, a sulfonamide group, and two nitro groups imparts a unique electronic and steric profile, suggesting potential for diverse chemical reactivity and biological activity.
Caption: Proposed synthetic workflow for 2-fluoro-3,5-dinitro-benzenesulfonamide.
Causality of Experimental Choices
-
Starting Material: 2-Fluorobenzenesulfonamide is selected as an ideal precursor due to the presence of the required fluoro and sulfonamide functionalities. [1]* Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard and most effective reagent for the introduction of multiple nitro groups onto a deactivated aromatic ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Conditions: The reaction will likely require elevated temperatures to overcome the deactivating effects of the fluorine and sulfonamide groups. Careful temperature control is crucial to prevent over-nitration or decomposition.
-
Workup: The reaction mixture is poured into ice water to quench the reaction and precipitate the solid product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is necessary to achieve high purity.
Step-by-Step Experimental Protocol
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-fluorobenzenesulfonamide to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.
-
Nitration: Slowly add a stoichiometric excess of fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product under vacuum.
-
Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent to yield pure 2-fluoro-3,5-dinitro-benzenesulfonamide.
Structural Elucidation and Analytical Workflow
Confirmation of the synthesized product's identity and purity requires a multi-technique analytical approach.
Analytical Workflow Diagram
Caption: Standard analytical workflow for chemical characterization.
Predicted Spectroscopic Data
-
¹H NMR (DMSO-d₆):
-
Two aromatic protons will be observed in the downfield region (δ 8.0-9.0 ppm).
-
The proton at C6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta-proton at C4.
-
The proton at C4 will appear as a triplet or doublet of doublets due to coupling with the adjacent fluorine and the meta-proton at C6.
-
A broad singlet corresponding to the two protons of the sulfonamide group (-SO₂NH₂) will be present, likely in the δ 7.0-8.0 ppm range.
-
-
¹³C NMR (DMSO-d₆):
-
Six distinct aromatic carbon signals are expected.
-
The carbon attached to the fluorine (C2) will appear as a doublet with a large C-F coupling constant (¹JCF ≈ 240-260 Hz).
-
Carbons ortho and meta to the fluorine will show smaller C-F couplings.
-
Carbons attached to the nitro groups (C3, C5) will be significantly deshielded.
-
-
¹⁹F NMR (DMSO-d₆):
-
A single resonance is expected, appearing as a multiplet due to coupling with the ortho and meta protons.
-
-
FT-IR (ATR):
-
Strong asymmetric and symmetric N-O stretching bands for the nitro groups around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
Characteristic S=O stretching bands for the sulfonamide group around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
N-H stretching of the sulfonamide will appear as a broad band in the 3200-3400 cm⁻¹ region.
-
A strong C-F stretching band in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (ESI-HRMS):
-
The high-resolution mass spectrum should confirm the elemental composition (C₆H₄FN₃O₆S) by matching the measured exact mass with the calculated value.
-
Potential Applications in Research and Drug Development
While specific data for 2-fluoro-3,5-dinitro-benzenesulfonamide is not available, the combination of its functional groups suggests several promising avenues for research.
-
Medicinal Chemistry Scaffold: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. [2][3]The dinitrobenzenesulfonamide moiety, in particular, has been identified as a promising scaffold for developing anti-tuberculosis agents. [4]The presence of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
-
Chemical Biology Probe: The high reactivity of dinitro-fluorinated aromatic rings towards nucleophilic substitution is well-documented, with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) being a classic example used for labeling N-terminal amino acids in proteins. [5][6]The subject compound could potentially be developed as a novel covalent probe for labeling specific amino acid residues in proteins, aiding in the study of protein structure and function.
-
Intermediate in Organic Synthesis: The differential reactivity of the functional groups allows for selective chemical modifications. For example, one nitro group could be selectively reduced to an amine, providing a handle for further derivatization while the other functional groups remain intact. This makes the compound a potentially versatile building block for the synthesis of complex heterocyclic systems.
Safety, Handling, and Emergency Protocols
This compound should be handled with extreme care, assuming it is hazardous based on the properties of structurally related chemicals.
-
Hazard Identification:
-
Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be considered potential mutagens.
-
Reactivity: Dinitro-aromatic compounds can be thermally unstable and may be explosive under certain conditions. Avoid shock, friction, and elevated temperatures.
-
Irritant: Expected to be a severe skin, eye, and respiratory tract irritant.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Handle only in a certified chemical fume hood. Use a respirator if ventilation is inadequate.
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed.
-
Avoid the formation of dust.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
2-fluoro-3,5-dinitro-benzenesulfonamide, while not a widely documented compound, represents a structure of significant interest based on the established chemical and biological activities of its constituent functional groups. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles and data from analogous compounds, researchers can confidently approach the study and utilization of this and other novel, highly functionalized aromatic molecules in their scientific endeavors.
References
-
Wikipedia. 1-Fluoro-2,4-dinitrobenzene. [Link]
-
Solubility of Things. Sanger's reagent. [Link]
-
PubMed. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. [Link]
-
National Institutes of Health. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. [Link]
-
HiMedia Laboratories. 2,4-Dinitro-1-fluorobenzene. [Link]
-
University of Galway Research. 1-fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
Journal of the Chemical Society B: Physical Organic. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. [Link]
-
SpectraBase. 1-Fluoro-3-nitro-benzene. [Link]
-
ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. [Link]
-
NIST WebBook. Benzene, 1-fluoro-4-nitro-. [Link]
-
RSC Publishing. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. [Link]
-
Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
-
PubChem. 2-Fluorobenzenesulfonamide. [Link]
-
PubChem. 2,4-Dinitrobenzenesulfonamide. [Link]
-
PubChem. 1-Fluoro-3,5-dinitrobenzene. [Link]
Sources
- 1. 2-Fluorobenzenesulfonamide | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dinitro-1-fluorobenzene [himedialabs.com]
